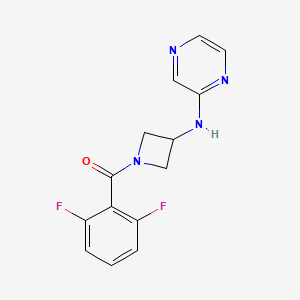

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Description

“(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone” is a synthetic organic compound featuring a 2,6-difluorophenyl group linked via a methanone bridge to a 3-(pyrazin-2-ylamino)azetidine moiety. Structural elucidation of similar compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination . While direct studies on this compound are scarce, its design implies applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (pyrazine) and hydrophobic interactions (fluorinated phenyl group).

Properties

IUPAC Name |

(2,6-difluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N4O/c15-10-2-1-3-11(16)13(10)14(21)20-7-9(8-20)19-12-6-17-4-5-18-12/h1-6,9H,7-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSRGTRQTVSKLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the azetidinone ring, followed by the introduction of the pyrazinylamino group and the difluorophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential new compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Heterocyclic Core Differences

- The pyrazine moiety provides hydrogen-bonding sites, which are absent in fipronil’s pyrazole core.

- Fipronil/Ethiprole : Pyrazole-based insecticides exploit sulfinyl groups for oxidative metabolism resistance, enhancing environmental persistence . Their chloro- and trifluoromethyl substituents increase lipophilicity, aiding membrane penetration.

- Pyrazon: The pyridazinone core in this herbicide facilitates redox interactions in plants, disrupting photosynthesis.

Substituent Effects

- Fluorine vs.

- Methanone Bridge: Unlike sulfinyl groups in fipronil/ethiprole, the methanone linker may reduce metabolic degradation, extending half-life in biological systems.

Research Implications and Limitations

Comparative analysis with agrochemical analogs highlights:

- Advantages : Enhanced rigidity (azetidine) and tunable electronic properties (fluorine) may improve target engagement.

- Challenges : Azetidine’s strain could affect synthetic accessibility or stability.

Further studies using crystallography (e.g., SHELX ) and in vitro assays are needed to validate these hypotheses.

Biological Activity

The compound (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone , with the CAS number 2309734-17-4 , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 290.27 g/mol . Its structure features a difluorophenyl moiety linked to an azetidinone ring substituted with a pyrazinylamino group. This unique combination suggests a potential for diverse biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2309734-17-4 |

| Molecular Formula | C14H12F2N4O |

| Molecular Weight | 290.27 g/mol |

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures have been shown to inhibit various pathways associated with inflammation and cancer cell proliferation.

- Enzyme Inhibition : The presence of the azetidinone ring suggests potential inhibition of enzymes involved in inflammatory processes.

- Receptor Modulation : The difluorophenyl group may interact with receptors that regulate cellular signaling pathways.

Biological Activity

Research indicates that compounds analogous to this compound exhibit significant biological activities:

Anticancer Activity

Studies have demonstrated that azetidinone derivatives can inhibit the proliferation of cancer cells. For instance:

- Compounds similar to this structure have shown cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) at nanomolar concentrations .

Anti-inflammatory Effects

Inhibition of phosphodiesterase (PDE) enzymes has been linked to anti-inflammatory properties. PDE inhibitors are under investigation for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

- In vitro Studies : A study reported that derivatives of azetidinones displayed antiproliferative effects against various human solid tumor cell lines, suggesting that this compound could similarly affect tumor growth .

- In vivo Studies : Another investigation focused on PDE inhibitors demonstrated significant reductions in airway hyperreactivity in asthmatic models, indicating potential therapeutic applications for respiratory diseases .

Research Findings

Recent research has identified several key findings regarding the biological activity of related compounds:

- Cytotoxic Concentrations : The 50% cytotoxic concentration (CC50) for related azetidinones was determined using colorimetric assays, emphasizing their efficacy against specific cancer cell lines .

- Inflammatory Response Modulation : Compounds exhibiting PDE inhibition showed reduced levels of inflammatory markers in animal models, supporting their role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.